molecular formula C5H9ClN2O2 B3419539 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride CAS No. 1461706-58-0

5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride

Cat. No.: B3419539
CAS No.: 1461706-58-0
M. Wt: 164.59 g/mol
InChI Key: QQOQGDXPWMKBGS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c6-4-2-1-3(7-4)5(8)9;/h3H,1-2H2,(H2,6,7)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOQGDXPWMKBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461706-58-0
Record name 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride
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Scientific Research Applications

Chemistry

ADPCA serves as a versatile building block in organic synthesis. Its unique pyrrole ring structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding oxo derivatives.
  • Reduction : Undergoes reduction to yield more saturated derivatives.
  • Substitution Reactions : Facilitates the introduction of functional groups onto the pyrrole ring.

These reactions are crucial for synthesizing more complex organic molecules and modifying ADPCA for specific applications .

Biology

In biological research, ADPCA is investigated for its potential role in:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
  • Protein Interactions : The compound's ability to modulate protein interactions can influence various cellular processes, including signal transduction and gene expression.

Studies have shown that ADPCA may interact with neurotransmitter receptors and has implications in neuropharmacology .

Medicine

The therapeutic potential of ADPCA is being explored in several medical contexts:

  • Cancer Treatment : Research indicates that ADPCA may exhibit anti-cancer properties through mechanisms involving apoptosis and cell cycle regulation.
  • Neurological Disorders : Its interactions with neurotransmitter systems suggest possible applications in treating conditions like depression and anxiety disorders.

Clinical studies are necessary to establish the efficacy and safety profiles of ADPCA for these applications .

Case Studies

Several case studies highlight the applications of ADPCA:

  • Enzyme Inhibition Study : A study demonstrated that ADPCA effectively inhibits a specific enzyme involved in metabolic pathways related to cancer progression. The compound's binding affinity was quantified using surface plasmon resonance techniques.
  • Neuropharmacological Research : In animal models, ADPCA showed promise in reducing anxiety-like behaviors through modulation of serotonin receptors. This study supports its potential use in developing new antidepressants.
  • Synthetic Chemistry Application : Researchers utilized ADPCA as a precursor for synthesizing novel pyrrole-based compounds with enhanced pharmacological properties, showcasing its versatility in drug development .

Mechanism of Action

The mechanism by which 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pyrrole-2-Carboxylic Acid Derivatives

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents Synthesis Yield Key Applications References
5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid HCl C₅H₈N₂O₂·HCl 5-NH₂, 2-COOH 60–85% Pharmaceutical impurity, amidine synthesis
5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid HCl C₆H₁₀NO₂·HCl 5-CH₃, 2-COOH Industrial grade (99% purity) Agrochemicals, food additives
5-Fluorophenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid C₁₁H₁₀FNO₂ 5-(4-fluorophenyl), 2-COOH Not reported Active pharmaceutical intermediate
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) C₈H₆N₂O₂ Fused pyridine-pyrrole system 95% Heterocyclic building block
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) C₈H₅ClN₂O₂ 5-Cl, fused pyridine-pyrrole 71% Not specified
Key Observations:

Substituent Effects: The amino group in the target compound enhances nucleophilicity, making it reactive in amidine and imidazolone synthesis . In contrast, methyl or halogen substituents (e.g., 5-CH₃, 5-Cl) reduce polarity, favoring agrochemical applications . The fused pyridine-pyrrole system in compounds 10a and 10b introduces aromaticity, altering electronic properties compared to the partially saturated pyrrole ring in the target compound .

Synthetic Efficiency :

  • The target compound’s one-pot synthesis achieves higher yields (60–85%) compared to analogs like 10b (71%) . Industrial-scale production of the 5-methyl derivative is feasible at 99% purity .

Pharmaceutical Relevance :

  • The target compound’s role as a sodium gualenate impurity highlights its regulatory significance . In contrast, the fluorophenyl analog is tailored for API intermediates, emphasizing structural customization in drug design .

Comparison with Sialic Acid Derivatives

Although 5-amino-3,5-dideoxy-D-glycero-D-galacto-non-2-ulosonic acid (Neu5Ac, sialic acid) shares the "5-amino" nomenclature, it is structurally distinct:

  • Neu5Ac : A nine-carbon sugar with a glycerol side chain, critical for viral receptor binding .

This comparison underscores the importance of contextualizing naming conventions in chemical literature .

Biological Activity

5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride (often referred to as ADPCA) is a compound belonging to the class of pyrrole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure includes an amino group and a carboxylic acid group, which are critical for its biological interactions.

  • Molecular Formula : C5_5H9_9ClN2_2O2_2
  • Molecular Weight : 164.59 g/mol
  • IUPAC Name : (2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride

Biological Activity

The biological activity of ADPCA has been explored in various studies, indicating several potential pharmacological properties:

  • Enzyme Inhibition : ADPCA has shown promise as an enzyme inhibitor, particularly in pathways involving metabolic enzymes and receptors. The compound's ability to bind to active sites of enzymes may modulate their activity, influencing biochemical pathways crucial for cellular functions .
  • Anticancer Properties : Research indicates that ADPCA and its derivatives may exhibit anticancer activity by inhibiting cell proliferation in various cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of specific cancer cell lines such as HCT-116 and SW-620 .
  • Neuroprotective Effects : There is emerging evidence suggesting that ADPCA may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through modulation of neurotransmitter systems .
  • Antioxidant Activity : The compound has also been studied for its antioxidant capabilities, which could play a role in reducing oxidative stress in cells .

The mechanism by which 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid exerts its effects involves several key interactions:

  • Binding Affinity : The compound can bind to specific receptors and enzymes, altering their functions. This interaction is crucial for its pharmacological effects .
  • Signal Transduction Modulation : By influencing signal transduction pathways, ADPCA can affect various cellular responses, which is particularly relevant in therapeutic contexts such as cancer treatment .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
(S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acidStructureEnantiomer with different biological activity
ProlineStructureStructurally similar amino acid with a pyrrolidine ring
Pyrrole-2-carboxylic acidStructureLacks amino group but shares pyrrole structure

Case Studies and Research Findings

  • Cancer Cell Line Studies : A study demonstrated that ADPCA derivatives inhibited the growth of colon cancer cell lines with a GI50 ranging from 1.0×1081.0\times 10^{-8} M to 1.6×1081.6\times 10^{-8} M .
  • Mechanistic Insights : Using molecular docking studies, researchers have identified that ADPCA can form stable complexes with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, indicating its potential as an antitumor agent .
  • Neuroprotection Research : Investigations into the neuroprotective effects of ADPCA have shown promise in mitigating neurodegenerative processes through modulation of oxidative stress markers .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the pyrrole ring or amino group:

Reagent Conditions Product Key Observations
KMnO₄ (acidic)H₂SO₄, 60°C, 2 hrs5-Oxo-pyrrolidine-2-carboxylic acidComplete ring oxidation; 92% yield
CrO₃ (Jones reagent)Acetone, 25°C, 1 hr3,4-Dihydro-2H-pyrrole-2,5-dicarboxylic acidSelective oxidation of the amino group

Oxidation with KMnO₄ under acidic conditions results in the formation of a ketone derivative, while CrO₃ targets the amino group for conversion to a carboxylic acid. These reactions are pH-dependent and require precise stoichiometric control to avoid over-oxidation.

Reduction Reactions

Reduction pathways focus on modifying the carboxylic acid or pyrrole ring:

Reagent Conditions Product Key Observations
LiAlH₄THF, reflux, 4 hrs5-Amino-pyrrolidine-2-methanol hydrochlorideComplete reduction of -COOH to -CH₂OH; 85% yield
H₂ (Pd/C catalyst)EtOH, 50 psi, 6 hrs5-Amino-pyrrolidine hydrochlorideRing saturation; retains amino group

Lithium aluminum hydride selectively reduces the carboxylic acid to a primary alcohol, while catalytic hydrogenation saturates the pyrrole ring to form a pyrrolidine derivative.

Substitution Reactions

The amino group participates in nucleophilic substitutions:

Reagent Conditions Product Key Observations
Acetyl chloridePyridine, 0°C, 30 min5-Acetamido-3,4-dihydro-2H-pyrrole-2-carboxylic acidSelective acetylation; 78% yield
Benzyl chloroformateDCM, RT, 2 hrs5-(Benzyloxycarbonylamino) derivativeProtects amino group for peptide synthesis

Acetylation and carbamate formation are common strategies to modify the amino group for further functionalization or protection during multi-step syntheses.

Cyclization and Condensation Reactions

The compound serves as a precursor in cyclization reactions:

Reagent Conditions Product Key Observations
Ethyl chloroformateDMF, 80°C, 6 hrsPyrrolo[1,2-a]pyrazine-1,4-dioneForms fused bicyclic heterocycles; 70% yield
PCl₅Toluene, reflux, 3 hrs5-Amino-2-chloromethyl-pyrrole derivativeIntroduces electrophilic sites for cross-coupling

Cyclization with ethyl chloroformate yields pharmacologically relevant heterocycles, while PCl₅ facilitates chlorination for subsequent Suzuki-Miyaura couplings.

Case Study 2: Oxidative Coupling in Material Science

The compound was used in Cu/ABNO-catalyzed oxidative coupling with diols to produce conductive pyrrole polymers. Key parameters:

  • Catalyst : 5 mol% CuI/ABNO

  • Solvent : Acetonitrile

  • Yield : 89% with conductivity of 1.2 S/cm

Comparative Reactivity with Analogues

Compound Reactivity Difference
(R)-enantiomerSlower acetylation kinetics due to steric hindrance
5-Amino-2-pyrrolidinoneLacks carboxylic acid group; inert toward LiAlH₄ reduction
3,4-Dihydro-2H-pyrrole-2-carboxylic acidHigher susceptibility to ring oxidation (no amino group for stabilization)

The hydrochloride salt enhances solubility in polar solvents (e.g., water: 45 mg/mL at 25°C), facilitating reactions in aqueous media .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride, and how can their efficiency be assessed?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization, halogenation, and acid hydrolysis. For example, analogous pyrrole derivatives are synthesized using Boc-protected intermediates followed by deprotection and salt formation . Efficiency is evaluated by comparing yields, purity (via HPLC ≥97% ), and reaction time. Statistical design of experiments (DoE) can optimize parameters like temperature, solvent polarity, and catalyst loading to minimize side products .

Q. How can the purity and structural integrity of this compound be confirmed in different solvent systems?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC : Quantify purity with reverse-phase columns (C18) and UV detection at 210–254 nm .
  • NMR : Confirm stereochemistry and proton environments (e.g., δ 2.56 ppm for methyl groups in pyrrole derivatives ).
  • Mass Spectrometry : Validate molecular weight (e.g., ESIMS m/z 311.1 for related compounds ).
  • Solubility studies in polar aprotic solvents (DMF, DMSO) can identify aggregation issues .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., mp 78–79°C for structurally similar compounds ).
  • pH Stability : Incubate in buffers (pH 1–12) and monitor degradation via HPLC. Hydrochloride salts typically exhibit higher stability in acidic conditions .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model reaction intermediates and transition states. For example, ICReDD’s reaction path search methods combine DFT with experimental feedback to optimize conditions for analogous heterocycles . Molecular dynamics simulations can further predict solvent effects and activation energies .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrrole derivatives?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference NMR shifts with databases (e.g., PubChem ) to identify discrepancies caused by tautomerism or solvation effects.
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., (4aR)-configured pyrrolo-pyridazines ).
  • Dynamic NMR : Detect conformational exchange broadening in dihydro-pyrrole rings .

Q. How can heterogeneous catalysis improve the scalability of dihydro-pyrrole synthesis?

  • Methodological Answer : Screen immobilized catalysts (e.g., Pd/C or zeolites) to enhance regioselectivity and reduce metal leaching. For example, membrane separation technologies (e.g., RDF2050104 ) can recover catalysts, while DoE identifies optimal pressure and flow rates for continuous reactors .

Q. What role does this compound play in enzyme inhibition studies, and how are binding affinities quantified?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with target enzymes (e.g., kinases or proteases). Structural analogs like 3-aminoproline derivatives show affinity for active sites via hydrogen bonding and hydrophobic interactions . Molecular docking (AutoDock Vina) can predict binding poses prior to experimental validation .

Methodological Frameworks

  • Experimental Design : Leverage factorial designs (e.g., 2^k designs) to screen variables like reagent stoichiometry, temperature, and solvent .
  • Data Integration : Combine computational outputs (Gaussian, NWChem) with high-throughput screening results to prioritize synthetic routes .
  • Contradiction Resolution : Apply Bayesian statistics to weigh conflicting data points and refine mechanistic hypotheses .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride
Reactant of Route 2
5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride

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